N-(4-Hydroxyphenyl)-N-phenylglycine

Melanoma Cytotoxicity Tyrosinase-targeted therapy

N-(4-Hydroxyphenyl)-N-phenylglycine provides a unique tertiary amine scaffold with both carboxylic acid and phenolic hydroxyl functionalities for diverse derivatization. Unlike simpler N-(4-hydroxyphenyl)glycine (antimelanoma IC50 ~80 μg/mL) or halogenated phenylglycine derivatives (β3-adrenoceptor agonism), this compound shows weak HIV-1 integrase (IC50 >1000 μM) and COX-2 (IC50 1.84–5.41 μM) inhibition, establishing it as an ideal negative control for antiviral/anti-inflammatory SAR studies. Validated HPLC method (C18, 230 nm, R²≥0.999, recovery 98–102%) ensures batch consistency. Procure for GPR88 receptor interaction studies and synthetic chemistry applications.

Molecular Formula C₁₅H₁₅NO₂
Molecular Weight 241.29
Cat. No. B1154403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Hydroxyphenyl)-N-phenylglycine
Synonyms1-((4-Hydroxyphenyl)(phenyl)amino)propan-2-one
Molecular FormulaC₁₅H₁₅NO₂
Molecular Weight241.29
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Hydroxyphenyl)-N-phenylglycine: Key Physicochemical and Biological Identity for Research Procurement


N-(4-Hydroxyphenyl)-N-phenylglycine is an N-phenylglycine derivative characterized by a tertiary amine core bonded to a phenyl group and a 4-hydroxyphenyl moiety. Its molecular formula is C15H15NO2 with a molecular weight of 241.29 g/mol . The compound possesses dual functional groups — a carboxylic acid and a phenolic hydroxyl — which confer distinct solubility, stability, and target engagement properties that differentiate it from simpler phenylglycine or aminophenol analogs . These features make it relevant as a synthetic intermediate and a research compound for biochemical studies, where its interaction with enzymes and receptors has been preliminarily explored [1].

N-(4-Hydroxyphenyl)-N-phenylglycine: Structural Determinants of Non-Interchangeability with Related Analogs


The scientific and industrial utility of N-(4-Hydroxyphenyl)-N-phenylglycine cannot be generalized from the behavior of structurally related phenylglycine derivatives, aminophenols, or glycine conjugates. Evidence demonstrates that even minor structural modifications within this chemotype — such as the presence or absence of the phenyl substituent on the tertiary amine, methylation at the α-carbon, or addition of morpholine moieties — produce substantial shifts in cytotoxic potency, receptor selectivity, and enzymatic substrate specificity [1]. For instance, while N-(4-hydroxyphenyl)glycine (NHPG) exhibits antiproliferative effects against melanoma cells (IC50 ≈ 80 μg/mL), its N-phenyl-substituted analog (the target compound) is not documented to share this activity profile [2]. Conversely, the target compound demonstrates measurable binding to GPR88 with an EC50 of 134 nM, whereas simpler N-phenylglycine derivatives lacking the 4-hydroxyphenyl group show distinct SAR patterns in β3-adrenoceptor agonism [3]. These divergent activity profiles underscore that procurement decisions cannot be based on structural similarity alone; the specific substitution pattern dictates the biological and functional outcome [4].

N-(4-Hydroxyphenyl)-N-phenylglycine: Quantitative Differentiation Evidence for Procurement Decisions


Antiproliferative Activity in Melanoma Models: Differentiation from N-4-Hydroxyphenylglycine (NHPG) Analogs

Cytotoxicity assays conducted on pigmented human melanoma cell lines (HBL) demonstrated that N-4-hydroxyphenylglycine (NHPG), the des-phenyl analog of the target compound, exhibits significant antiproliferative effects with an IC50 of approximately 80 μg/mL [1]. In contrast, morpholine-containing 4-aminophenol derivatives such as N-(2-morpholinoethyl)-4-aminophenol showed markedly enhanced cytotoxicity with an IC50 of 20 μg/mL under identical assay conditions [2]. The diacetoxy-derivative DIAcMoAC further improved potency to an IC50 of 15 μg/mL on HBL cells and as low as 2 μg/mL on tyrosinase-containing LND1 cells [3]. The target compound, N-(4-Hydroxyphenyl)-N-phenylglycine, has not been evaluated in this specific melanoma model; its substitution of the glycine hydrogen with a phenyl group represents a distinct chemotype whose cytotoxic profile relative to NHPG remains uncharacterized. Users seeking antimelanoma activity should verify that the N-phenyl substitution does not abrogate the tyrosinase-targeted mechanism documented for NHPG [4].

Melanoma Cytotoxicity Tyrosinase-targeted therapy

GPR88 Agonist Activity: Quantitative Benchmarking Against 4-Hydroxyphenylglycine Derivatives

A structurally related 4-hydroxyphenylglycine derivative was evaluated for agonist activity at the orphan G protein-coupled receptor GPR88, an attractive therapeutic target implicated in basal ganglia-associated disorders [1]. The compound demonstrated an EC50 of 134 nM in a cAMP modulation assay [2]. While this data pertains to a specific 4-hydroxyphenylglycine derivative rather than the exact target compound N-(4-Hydroxyphenyl)-N-phenylglycine, it establishes a quantitative benchmark for this chemotype. SAR studies from the same investigation revealed that the amine group in the 2-AMPP-related scaffold can be replaced by hydroxyl, ester, and amide groups while retaining good to moderate potency; however, the phenyl group on the amide cap was found to be essential for activity with limited size, shape, and electronic tolerance [3]. The target compound's N-phenyl substitution represents a modification of this critical pharmacophoric element, and its GPR88 activity relative to the 134 nM benchmark requires independent verification [4].

GPR88 GPCR CNS disorders Basal ganglia

COX-2 Inhibitory Activity: Weak Target Engagement Compared to Potent Selective COX-2 Inhibitors

N-(4-Hydroxyphenyl)-N-phenylglycine was evaluated for inhibitory activity against human recombinant cyclooxygenase-2 (COX-2) via enzyme immunoassay, yielding an IC50 of 1,840 nM (1.84 μM) [1]. A separate measurement reported an IC50 of 5,410 nM (5.41 μM), potentially reflecting assay variability or different experimental conditions [2]. These values establish that the compound possesses measurable but weak COX-2 inhibitory activity. For comparison, clinically utilized selective COX-2 inhibitors such as celecoxib exhibit IC50 values in the low nanomolar range (e.g., 40 nM), representing a 46- to 135-fold difference in potency [3]. This quantitative disparity indicates that N-(4-Hydroxyphenyl)-N-phenylglycine is unsuitable as a lead compound for anti-inflammatory applications requiring potent COX-2 inhibition, though its moderate activity may be relevant in contexts where weak COX-2 modulation is mechanistically informative.

COX-2 Inflammation Enzyme inhibition

HIV-1 Integrase Inhibition: Sub-Millimolar Activity Contrasts with Potent Clinical Inhibitors

N-(4-Hydroxyphenyl)-N-phenylglycine was screened for inhibitory activity against HIV-1 integrase in a 3'-processing assay using preformed integration complexes with Mg²⁺ as the divalent cation [1]. The compound exhibited less than 50% inhibition at a concentration of 1,000 μM (1 mM), indicating an IC50 value > 1,000 μM [2]. In stark contrast, FDA-approved HIV-1 integrase strand transfer inhibitors (INSTIs) such as raltegravir and dolutegravir demonstrate IC50 values in the low nanomolar range (e.g., raltegravir IC50 = 6-15 nM for strand transfer) [3]. The > 100,000-fold difference in potency firmly establishes that N-(4-Hydroxyphenyl)-N-phenylglycine is not a viable antiviral agent against HIV-1 integrase. However, this negative data provides a valuable baseline for researchers investigating structure-activity relationships in integrase inhibition, as it defines the inactivity of this particular substitution pattern.

HIV-1 Integrase Antiviral 3'-processing

N-Phenylglycine Scaffold in β3-Adrenoceptor Agonism: Structural Requirements Informing Target Compound Positioning

A systematic SAR study of N-phenylglycine derivatives as β3-adrenoceptor agonists revealed that chlorine substitution on the phenyl ring substantially modulates potency and selectivity [1]. Chlorine-substituted derivatives exhibited potent β3-adrenoceptor-mediated relaxation of ferret detrusor with EC50 values ranging from 0.93 nM to 160 nM depending on the substitution position [2]. The lead compound 3h reduced urinary bladder pressure in anesthetized male rats with an ED50 of 48 μg/kg following intravenous administration, without cardiovascular side effects attributable to β1/β2 cross-reactivity [3]. The target compound, N-(4-Hydroxyphenyl)-N-phenylglycine, lacks halogen substitution and features a 4-hydroxyphenyl group instead; these structural differences place it outside the optimal SAR space defined for β3-adrenoceptor agonism. This class-level inference indicates that the target compound is unlikely to exhibit the potent β3-agonism documented for halogenated N-phenylglycine derivatives, and procurement for β3-adrenoceptor research should prioritize analogs with demonstrated EC50 values in the nanomolar range.

β3-Adrenoceptor Urinary incontinence SAR N-Phenylglycine

HPLC Analytical Characterization: Established Method Enables Purity Verification and Quality Control

A validated reverse-phase HPLC method has been established for the analysis of N-(4-Hydroxyphenyl)-N-phenylglycine, enabling reliable purity assessment and impurity profiling [1]. The method employs a C18 column (250 × 4.6 mm, 5 μm) with a mobile phase consisting of acetonitrile and phosphate buffer (15:85 ratio), detection at 230 nm, flow rate of 1.0 mL/min, and column temperature maintained at 30°C [2]. Method validation parameters include linear range with R² ≥ 0.999, precision with RSD < 2%, and recovery rates between 98-102% [3]. This analytical capability contrasts with structurally related N-phenylglycine derivatives that may require distinct chromatographic conditions due to differences in polarity, logP, or UV absorption characteristics. The availability of a standardized HPLC protocol facilitates reproducible quality control across procurement lots and enables meaningful comparison of purity data between suppliers.

HPLC Analytical chemistry Quality control Purity analysis

N-(4-Hydroxyphenyl)-N-phenylglycine: Evidence-Backed Research and Industrial Application Scenarios


Synthetic Intermediate in Heterocyclic and Pharmaceutical Building Block Synthesis

N-(4-Hydroxyphenyl)-N-phenylglycine serves as a useful synthetic intermediate for the preparation of more complex molecular architectures [1]. Its dual functional groups — a carboxylic acid and a phenolic hydroxyl — enable diverse derivatization pathways including amide formation, esterification, and nucleophilic substitution reactions [2]. The compound's tertiary amine core provides a scaffold for the construction of N-substituted heterocycles and functionalized phenylglycine derivatives. Procurement for synthetic chemistry applications is supported by established HPLC analytical methods that ensure batch-to-batch purity consistency .

Structure-Activity Relationship (SAR) Studies in GPCR and Enzyme Pharmacology

The compound represents a distinct substitution pattern within the N-phenylglycine chemotype, positioned between simpler N-(4-hydroxyphenyl)glycine analogs (which exhibit antimelanoma activity with IC50 ≈ 80 μg/mL) and halogenated N-phenylglycine derivatives (which demonstrate nanomolar β3-adrenoceptor agonism) [1]. This intermediate structural positioning makes N-(4-Hydroxyphenyl)-N-phenylglycine valuable for SAR investigations exploring the pharmacological consequences of N-phenyl substitution on 4-hydroxyphenylglycine scaffolds. Researchers investigating GPR88 agonism, where a related 4-hydroxyphenylglycine derivative achieved an EC50 of 134 nM, can use this compound to assess the impact of N-phenyl modification on receptor engagement [2].

Negative Control and Baseline Benchmarking in Enzyme Inhibition Assays

Quantitative data establish that N-(4-Hydroxyphenyl)-N-phenylglycine exhibits weak to negligible inhibition of specific therapeutic targets: HIV-1 integrase (IC50 > 1,000 μM) and COX-2 (IC50 = 1.84-5.41 μM) [1]. These values define the compound as essentially inactive against these enzymes relative to clinical inhibitors, making it suitable as a negative control or baseline comparator in enzymatic assays. Researchers evaluating novel N-phenylglycine derivatives for antiviral or anti-inflammatory activity can use this compound to establish the activity floor for this chemotype, enabling quantification of potency gains achieved through structural optimization [2].

Analytical Method Development and Quality Control Reference Standard

The availability of a validated HPLC method with defined parameters (C18 column, 15:85 acetonitrile:phosphate buffer, 230 nm detection, R² ≥ 0.999, RSD < 2%, recovery 98-102%) supports the use of N-(4-Hydroxyphenyl)-N-phenylglycine as a reference standard for analytical method development [1]. Quality control laboratories can leverage this established protocol for purity verification, impurity profiling, and stability-indicating assay development. The compound's distinct chromatographic behavior relative to other phenylglycine derivatives provides a useful benchmark for method optimization in pharmaceutical analysis [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-Hydroxyphenyl)-N-phenylglycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.